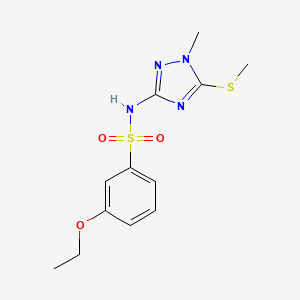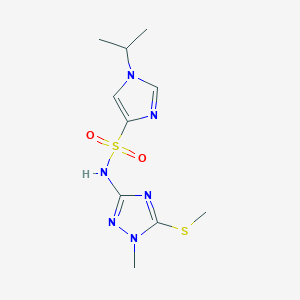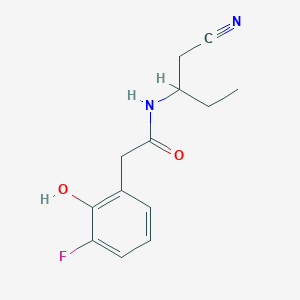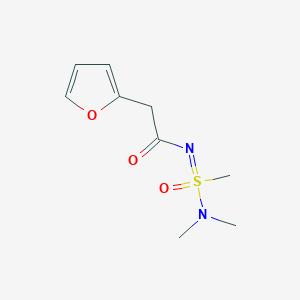![molecular formula C14H17N3O2 B7407180 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide](/img/structure/B7407180.png)
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyrazole and pyridine derivative under acidic or basic conditions.
Introduction of the Butanamide Group: The butanamide moiety can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the Prop-2-enoxy Group: This step involves the etherification of the pyrazolo[1,5-a]pyridine core with a prop-2-enol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its prop-2-enoxy group, for example, may enhance its solubility and bioavailability compared to other similar compounds.
Propriétés
IUPAC Name |
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-19-11-4-7-14(18)16-13-6-3-5-12-8-9-15-17(12)13/h2-3,5-6,8-9H,1,4,7,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFZVKGIDOZXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)NC1=CC=CC2=CC=NN21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4S)-3,4-bis(hydroxymethyl)-N-[[1-(2-methylpropyl)cyclopropyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7407099.png)
![2,2-Difluoro-2-[1-[3-(4-fluorophenyl)butanoyl]-3-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B7407103.png)
![2,2-Difluoro-2-[3-hydroxy-1-[4-(methoxymethyl)thiophene-2-carbonyl]azetidin-3-yl]acetamide](/img/structure/B7407104.png)

![2-[1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetamide](/img/structure/B7407120.png)

![(3S,4S)-3,4-bis(hydroxymethyl)-N-[[1-(2-methylpropyl)cyclopropyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7407135.png)
![1-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7407159.png)


![N-[4-(5-oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]cyclohexene-1-sulfonamide](/img/structure/B7407187.png)

![2-[(2-Ethoxyacetyl)amino]-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B7407202.png)
![2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-N-(1,3-thiazol-4-ylmethyl)aniline](/img/structure/B7407210.png)
